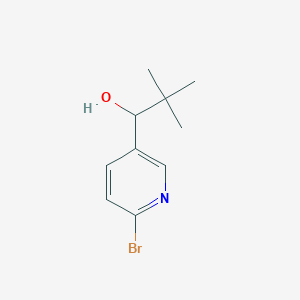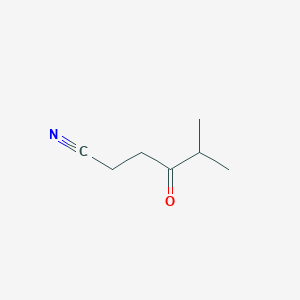
1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxyl group attached to a dimethylpropanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylpropanol group. One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with a suitable Grignard reagent, such as 2,2-dimethylpropan-1-ol magnesium bromide, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 1-(6-bromopyridin-3-yl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 1-(6-pyridin-3-yl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(6-Bromopyridin-3-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(6-Bromopyridin-3-yl)ethanol: Similar structure but with an ethanol moiety instead of a dimethylpropanol group.
1-(6-Bromopyridin-3-yl)-2-fluoroethan-1-one: Similar structure but with a fluorine atom instead of a hydroxyl group.
Uniqueness
1-(6-Bromopyridin-3-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the dimethylpropanol group, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C10H14BrNO |
|---|---|
分子量 |
244.13 g/mol |
IUPAC 名称 |
1-(6-bromopyridin-3-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)9(13)7-4-5-8(11)12-6-7/h4-6,9,13H,1-3H3 |
InChI 键 |
ZPWJJFMBZDVFJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C1=CN=C(C=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)








![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)


